

# JHU37160: A New Benchmark in In Vivo Potency for Chemogenetic Research

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## Compound of Interest

Compound Name: JHU37160

Cat. No.: B2879511

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A comprehensive analysis of **JHU37160** reveals its superior in vivo efficacy and potency compared to previous generations of DREADD (Designer Receptors Exclusively Activated by Designer Drugs) agonists. This guide provides researchers, scientists, and drug development professionals with a detailed comparison, supported by experimental data, to facilitate informed decisions in the design of chemogenetic studies.

**JHU37160** has emerged as a powerful tool in neuroscience, offering enhanced potency and brain penetrance over its predecessors, such as clozapine-N-oxide (CNO) and Compound 21 (C21).<sup>[1][2][3][4]</sup> These characteristics allow for more precise and robust manipulation of neuronal activity in vivo at lower doses, minimizing potential off-target effects.<sup>[1][5]</sup> This guide delves into the evidence supporting the improved in vivo performance of **JHU37160**.

## Comparative In Vivo Potency

**JHU37160** demonstrates significantly higher potency in activating both hM3Dq and hM4Di DREADDs in vivo across multiple species, including mice, rats, and monkeys.<sup>[1][4]</sup> Experimental data consistently shows that **JHU37160** elicits robust and selective behavioral and neuronal responses at doses substantially lower than those required for CNO and C21.<sup>[1]</sup>

Compound	Animal Model	DREADD Receptor	Effective Dose Range (in vivo)	Observed Effect	Reference
JHU37160	D1-hM3Dq & D1-hM4Di Mice	hM3Dq, hM4Di	0.01 - 1 mg/kg	Selective inhibition of locomotor activity	[1][5]
JHU37160	TH-hM3Dq Rats	hM3Dq	0.01 - 0.3 mg/kg	Robust and selective increases in locomotion	[4][5]
JHU37160	Mice (in vivo electrophysiology)	hM4Di	0.1 mg/kg	Rapid and potent inhibition of light-evoked neuronal activation	[4][5]
JHU37160	Rats (PET imaging)	hM4Di	0.1 mg/kg	Approximately 80% occupancy of cortical hM4Di	[1][4]
JHU37160	Macaques (PET imaging)	hM4Di	0.1 mg/kg	Displacement of [11C]clozapine from DREADDs	[1][4]
Compound 21 (C21)	Rodents	hM3Dq	1 - 3 mg/kg	Reported to have low brain penetrance and weak in vivo	[1][4][6]

DREADD  
occupancy

Clozapine-N-Oxide (CNO)	Mice	Not specified	0.3 - 1 mg/kg	Considered safe for motivated reward-seeking behavior tests, but has poor brain entry and converts to clozapine	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[6]</a>
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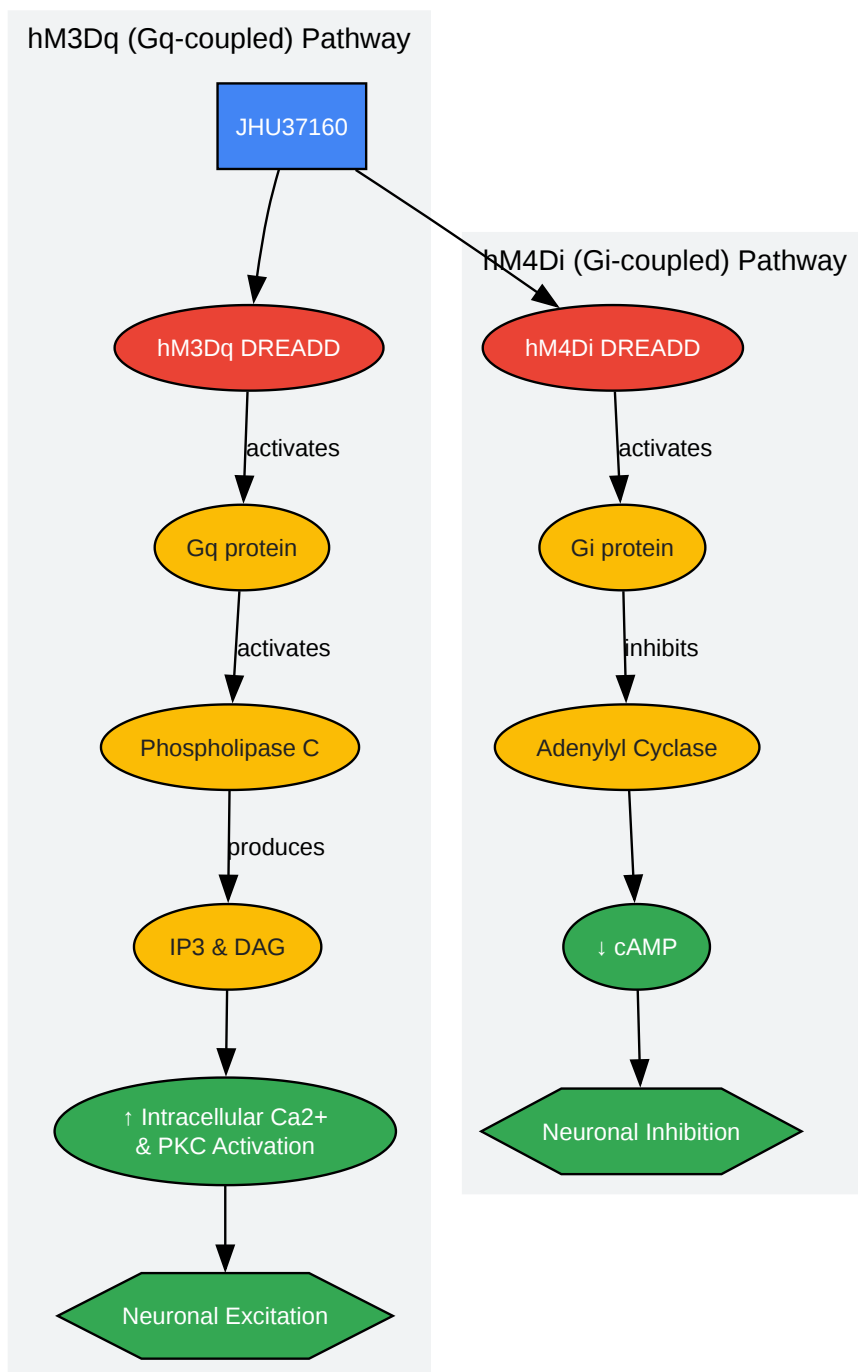
## Enhanced Brain Penetrance and DREADD Occupancy

A critical advantage of **JHU37160** is its ability to efficiently cross the blood-brain barrier and achieve high occupancy of DREADD receptors in the central nervous system.[\[1\]](#)[\[7\]](#) Studies in mice have shown that **JHU37160** achieves brain concentrations approximately 8-fold higher than in serum, indicating active transport and sequestration in brain tissue.[\[7\]](#) This contrasts sharply with CNO, which has poor brain entry, and C21, which exhibits low brain penetrance.[\[1\]](#) [\[4\]](#) Positron Emission Tomography (PET) imaging studies have visually confirmed the high DREADD occupancy of **JHU37160** in both rats and macaques.[\[1\]](#)[\[4\]](#)[\[7\]](#)

## Signaling Pathways and Mechanism of Action

**JHU37160** acts as a potent agonist at two of the most commonly used DREADDs: the Gq-coupled hM3Dq and the Gi-coupled hM4Di receptors. These receptors are modified human muscarinic acetylcholine receptors that are unresponsive to the endogenous ligand acetylcholine but are selectively activated by synthetic ligands like **JHU37160**.

## JHU37160 Signaling Pathways

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**JHU37160** activates Gq- and Gi-coupled DREADDs.

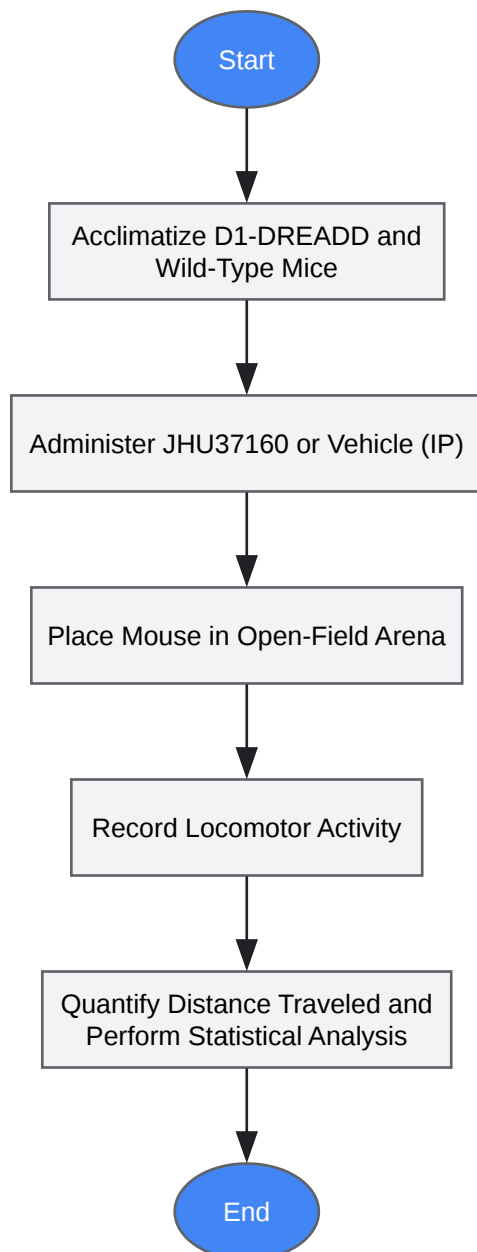
## Experimental Protocols

The following are summaries of key in vivo experimental protocols used to evaluate the potency of **JHU37160**.

### Locomotor Activity in Mice

- Animal Models: Transgenic D1-hM3Dq and D1-hM4Di mice, along with wild-type littermates. [\[1\]](#)
- Drug Administration: **JHU37160** administered via intraperitoneal (IP) injection at doses ranging from 0.01 to 1 mg/kg. [\[1\]](#)[\[4\]](#)
- Procedure: Following injection, mice are placed in an open-field arena, and their locomotor activity is recorded and analyzed over a specified period.
- Analysis: Locomotor activity is quantified by measuring the total distance traveled, and the results are compared between DREADD-expressing mice and wild-type controls. Statistical analysis, such as a two-way repeated measures ANOVA followed by Dunnett's multiple comparison tests, is used to determine significance. [\[1\]](#)[\[4\]](#)

## Experimental Workflow: Locomotor Activity



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Workflow for assessing in vivo locomotor effects.

## In Vivo Electrophysiology in Mice

- Animal Model: Mice co-expressing hM4Di and a light-drivable channelrhodopsin (e.g., ChrimsonR) in a specific neuronal pathway.[4][8]
- Procedure: Optrodes are implanted in the target brain region to allow for both optical stimulation and electrical recording of neuronal activity.[4][8] Light pulses are delivered to evoke neuronal activation.
- Drug Administration: **JHU37160** is administered systemically (e.g., 0.1 mg/kg, IP).[4][8]
- Measurement: The effect of **JHU37160** on light-evoked neuronal firing is recorded and quantified. A rapid and potent inhibition of neuronal activation following **JHU37160** administration indicates effective hM4Di-mediated neuronal silencing.[4][8]

## Considerations and Potential Off-Target Effects

While **JHU37160** demonstrates superior potency and selectivity, it is important for researchers to be aware of potential dose-dependent off-target effects. For instance, high doses of **JHU37160** (e.g., 1 mg/kg) have been reported to produce anxiogenic-like effects in male rats.[9][10] Additionally, a very high dose of 10 mg/kg was found to be sedative and inhibit spontaneous locomotor activity in mice.[6] Therefore, it is crucial to perform careful dose-response studies to identify the optimal concentration that maximizes DREADD-mediated effects while minimizing off-target responses.

## Conclusion

The development of **JHU37160** represents a significant advancement in chemogenetic technology. Its high in vivo potency, excellent brain penetrance, and robust DREADD activation at low doses make it a superior alternative to CNO and C21 for many applications. By providing more reliable and potent control over neuronal activity, **JHU37160** empowers researchers to dissect the complexities of neural circuits and their role in behavior with greater precision.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

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